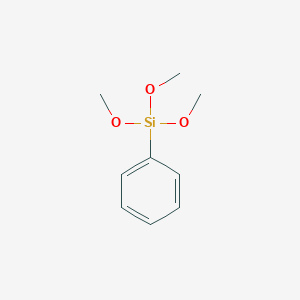

Phenyltrimethoxysilane

カタログ番号 B147435

分子量: 198.29 g/mol

InChIキー: ZNOCGWVLWPVKAO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08889334B2

Procedure details

In a 1-liter flask 297 grams (4.798 moles) 2-propanol, 148 grams (2.558 moles) acetone, 123 grams (0.593 moles) TEOS, 104 grams (0.432 moles) phenyltriethoxysilane, 0.6 grams 0.1 M, 0.01 M and 1.0 M nitric acid (added to three separate solutions, respectively) and 72 grams deionized water were combined. In two other solutions containing 0.1 M nitric acid, 90 g and 110 g of deionized water were added, respectively. The flask was refluxed and/or heated for 1 to 12 hours. To the solution, 57 grams (0.769 moles) of Butanol, 88 grams (1.422 moles) 2-propanol, 44 grams (0.758 moles) of acetone, 59 grams (1.227 moles) of ethanol, 9.5 grams (0.528 moles) deionized water were added.

Identifiers

|

REACTION_CXSMILES

|

CC(O)C.CC(C)=O.CCO[Si](OCC)(OCC)OCC.[C:22]1([Si:28]([O:35][CH2:36]C)([O:32][CH2:33]C)[O:29][CH2:30]C)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[N+]([O-])(O)=O.C(O)CCC.C(O)C>O>[C:22]1([Si:28]([O:35][CH3:36])([O:29][CH3:30])[O:32][CH3:33])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

297 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)O

|

|

Name

|

|

|

Quantity

|

148 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

|

Name

|

|

|

Quantity

|

123 g

|

|

Type

|

reactant

|

|

Smiles

|

CCO[Si](OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

104 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[Si](OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

57 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

Step Four

|

Name

|

|

|

Quantity

|

88 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

59 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate solutions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In two other solutions containing 0.1 M nitric acid, 90 g and 110 g of deionized water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was refluxed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated for 1 to 12 hours

|

|

Duration

|

6.5 (± 5.5) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)[Si](OC)(OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |